Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate
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Overview
Description
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate is an organic compound with a unique spiro structure. This compound is characterized by a cyclopropane ring fused to an isoquinoline moiety, which is further esterified with a methyl group at the carboxylate position. The compound’s distinct structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an N-acyl derivative of β-phenylethylamine with a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or isoquinoline moiety using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride: Similar structure but with a different position of the carboxylate group.
1’-[Chloro(difluoro)methyl]-1’-methyl-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: Contains additional chloro and difluoro substituents.
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione: Features a dione functionality instead of an ester.
Uniqueness
The uniqueness of Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate lies in its specific spiro structure and the position of the carboxylate group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-8-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-16-12(15)9-3-2-4-11-10(9)7-14-8-13(11)5-6-13/h2-4,14H,5-8H2,1H3 |
InChI Key |
OIPIEVJDMDYUSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCC3(C2=CC=C1)CC3 |
Origin of Product |
United States |
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